molecular formula C21H14N2O5S B2830156 methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate CAS No. 361173-43-5

methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2830156
CAS No.: 361173-43-5
M. Wt: 406.41
InChI Key: YNLXKOLFEQRQGH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that integrates multiple functional groups, including a chromene, thiazole, and benzoate moiety

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit menb, the 1,4-dihydroxy-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .

Mode of Action

It’s known that similar compounds inhibit menb by forming an adduct with coenzyme a (coa) .

Biochemical Pathways

The compound is likely to affect the menaquinone (MK) biosynthesis pathway, given its inhibition of the MenB enzyme . Menaquinone, also known as vitamin K2, plays a crucial role in bacterial energy metabolism. By inhibiting MenB, the compound could disrupt energy production in bacteria, leading to their death.

Result of Action

The result of the compound’s action would likely be the disruption of energy metabolism in bacteria, leading to their death. This is due to the compound’s potential inhibition of the MenB enzyme, which plays a crucial role in the menaquinone (MK) biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate typically involves a multi-step process:

    Formation of 4-oxo-4H-chromene-2-carboxylic acid: This can be synthesized through the cyclization of salicylaldehyde with malonic acid in the presence of a base.

    Amidation: The 4-oxo-4H-chromene-2-carboxylic acid is then converted to its corresponding amide using thionyl chloride followed by reaction with thiazole-4-amine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, typically forming quinones.

    Reduction: The carbonyl groups in the chromene and thiazole rings can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be explored for its antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring, in particular, is known for its biological activity .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the thiazole and benzoate groups, making it less versatile.

    Thiazole-4-carboxamide: Does not contain the chromene and benzoate moieties, limiting its biological activity.

    Methyl 4-aminobenzoate:

Uniqueness

Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of chromene, thiazole, and benzoate moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c1-27-20(26)13-8-6-12(7-9-13)15-11-29-21(22-15)23-19(25)18-10-16(24)14-4-2-3-5-17(14)28-18/h2-11H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLXKOLFEQRQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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